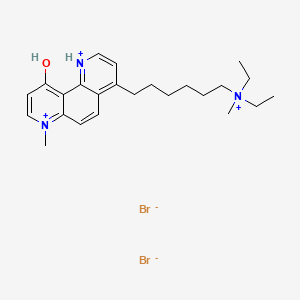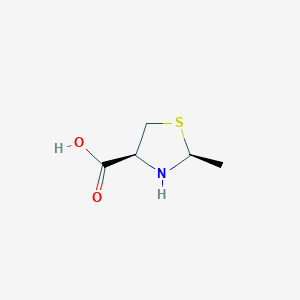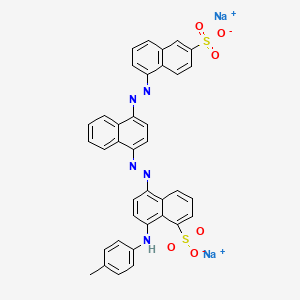
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfonyl, and azo groups, which contribute to its reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with another aromatic compound containing a hydroxyl group to form the azo compound.
Subsequent steps involve the introduction of the sulfonyl and carboxyl groups through sulfonation and carboxylation reactions, respectively. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the final product from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the azo group may produce corresponding amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium [2-hydroxy-3-[[2-hydroxy-8-[(methoxycarbonyl)amino]-1-naphthalenyl]azo]-5-nitrobenzenesulfonato][2-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-5-nitrobenzenesulfonato]chromate
- 2-Hydroxy-4-methylquinoline
Uniqueness
Compared to similar compounds, 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its significance in scientific research and industry.
Propriétés
Numéro CAS |
85480-80-4 |
|---|---|
Formule moléculaire |
C25H20N4O8S |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
2-[[4-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H20N4O8S/c1-37-25(34)26-18-8-4-5-14-9-11-21(31)23(22(14)18)28-27-19-13-15(10-12-20(19)30)38(35,36)29-17-7-3-2-6-16(17)24(32)33/h2-13,29-31H,1H3,(H,26,34)(H,32,33) |
Clé InChI |
ZOTWLBVZCRTKCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















